molecular formula C7H8ClN3 B1145819 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 100960-08-5

1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride

Cat. No.: B1145819
CAS No.: 100960-08-5
M. Wt: 169.61 g/mol
InChI Key: BNJVEFRIIMOOPY-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Mechanism of Action

Target of Action

This compound primarily targets fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various physiological processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancers . By inhibiting FGFRs, this compound aims to modulate downstream signaling pathways.

Mode of Action

Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound interferes with this process by binding to FGFRs, preventing their activation. Consequently, downstream signaling is disrupted, affecting cell proliferation, migration, and angiogenesis.

Biochemical Pathways

The affected pathways include RAS–MEK–ERK, which regulates cell growth and differentiation, and PI3K–Akt, involved in cell survival and metabolism. By inhibiting FGFRs, this compound modulates these pathways, impacting cancer cell behavior .

Pharmacokinetics

Result of Action

The compound’s action leads to:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable amines, followed by cyclization to form the pyrrolopyridine core. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride stands out due to its potent inhibitory activity against specific molecular targets, such as FGFRs. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

100960-08-5

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,8H2,(H,9,10);1H

InChI Key

BNJVEFRIIMOOPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2N)N=C1.Cl.Cl

Canonical SMILES

C1=CC2=C(NC=C2N)N=C1.Cl

Origin of Product

United States

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